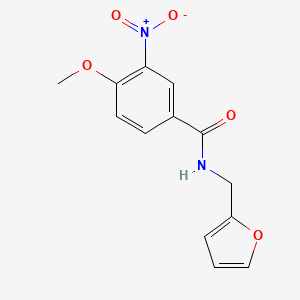![molecular formula C19H15N3S B5710872 (4-aminophenyl)[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B5710872.png)
(4-aminophenyl)[4-(2-naphthyl)-1,3-thiazol-2-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-aminophenyl)[4-(2-naphthyl)-1,3-thiazol-2-yl]amine, commonly known as ANTA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. ANTA is a heterocyclic compound that contains a thiazole ring, an amine group, and a naphthalene ring.
Mecanismo De Acción
ANTA exerts its effects by targeting specific proteins and enzymes in the body. One of the main targets of ANTA is the protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. ANTA inhibits the activity of CK2, leading to the induction of apoptosis in cancer cells. ANTA also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ANTA has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ANTA has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. ANTA has also been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANTA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays. However, ANTA also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, ANTA has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Direcciones Futuras
There are several potential future directions for research on ANTA. One area of interest is the development of ANTA-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of ANTA's effects on other cellular processes, such as cell signaling and metabolism. Additionally, further research is needed to understand the in vivo effects of ANTA and its potential toxicity.
Métodos De Síntesis
The synthesis method of ANTA involves a series of chemical reactions that require specialized equipment and expertise. The most common method involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with 2-aminothiophenol in the presence of sodium hydroxide to form the intermediate product. The intermediate product is then reacted with 2-naphthylboronic acid in the presence of a palladium catalyst to form ANTA.
Aplicaciones Científicas De Investigación
ANTA has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. ANTA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. ANTA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c20-16-7-9-17(10-8-16)21-19-22-18(12-23-19)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPOAMZXNROFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)
![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)

![3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide](/img/structure/B5710837.png)

![8-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5710849.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)
![4-[2-(2-pyridinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5710866.png)